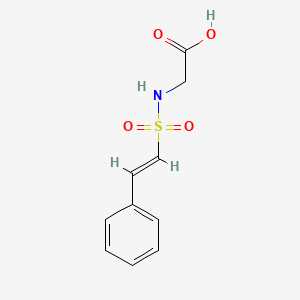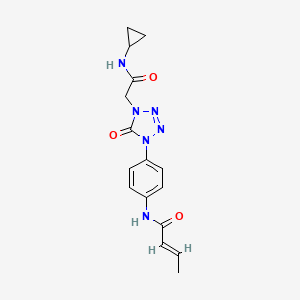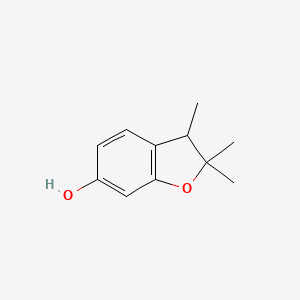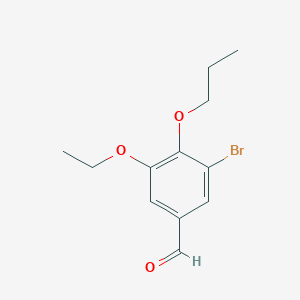
(2-Phenyl-ethenesulfonylamino)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration of the molecule. Generally, the synthesis might involve a Friedel-Crafts alkylation to introduce the ethene group to the benzene ring, followed by various other reactions to introduce the sulfonyl, amino, and acetic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the other groups would add various degrees of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The benzene ring might undergo electrophilic aromatic substitution . The amino and carboxylic acid groups could participate in acid-base reactions. The sulfonyl group might undergo nucleophilic substitution or elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a benzene ring might make it relatively nonpolar and insoluble in water, while the amino and carboxylic acid groups could allow for some degree of solubility through hydrogen bonding .Applications De Recherche Scientifique
1. Structural and Conformational Studies
(2-Phenyl-ethenesulfonylamino)-acetic acid and its derivatives have been the subject of structural and conformational studies. These studies have provided insights into the preferred conformers of the compound, as well as its acidity in different solvents, such as DMSO (Duarte-Hernández et al., 2015).
2. Synthesis and Coordination in Organometallic Chemistry
The compound has been utilized in the synthesis and coordination study of organometallic compounds. Research in this area includes the synthesis of new tin compounds derived from this compound (Duarte-Hernández et al., 2017).
3. Antimicrobial Activity of Derivatives
Derivatives of this compound have been evaluated for their antimicrobial properties. Studies have shown that some derivatives exhibit moderate to potent antimicrobial activity against various bacterial and fungal strains (Sharshira & Hamada, 2012).
4. Role in Nonlinear Optical Applications
A study involving aryl-bithiophene based systems with this compound derivatives explored their application in nonlinear optical properties. These compounds' electronic structure and molecular nonlinearity response were investigated, highlighting their potential in this field (Fernandes et al., 2018).
5. Inhibitory Potential in Biochemical Pathways
The inhibitory potential of derivatives of this compound in biochemical pathways, such as carbonic anhydrase inhibition, has been investigated. This research provides insights into the pharmacological potential of these compounds (Abdel-Aziz et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSSPRDYYRKBA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)


![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)




![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)